

Molecular structure and formula of N-(Pyrimidin-4-yl)acetamide (C₆H₇N₃O)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(Pyrimidin-4-yl)acetamide

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An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of **N-(Pyrimidin-4-yl)acetamide** (C₆H₇N₃O)

Abstract

This technical guide provides a comprehensive overview of **N-(Pyrimidin-4-yl)acetamide**, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. With the molecular formula C₆H₇N₃O, this molecule serves as a pivotal building block in the synthesis of more complex, biologically active agents. The pyrimidine core is a well-established pharmacophore present in numerous therapeutic drugs, making its derivatives prime candidates for drug discovery pipelines. This document details the compound's core identity, physicochemical properties, and spectroscopic signature. Furthermore, it presents a robust, field-proven synthetic protocol with mechanistic insights, discusses its applications in medicinal chemistry, and outlines essential safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights for utilizing **N-(Pyrimidin-4-yl)acetamide** in their work.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a privileged scaffold in drug development, renowned for its versatile biological activities and synthetic accessibility.^{[1][2]} This nitrogen-containing heterocycle is a fundamental component of life, forming the basis of nucleobases such as

cytosine, thymine, and uracil. Its ability to effectively form hydrogen bonds and serve as a bioisostere for other aromatic systems, like a phenyl group, allows it to interact with a wide array of biological targets, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.^[1] Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutics, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents.^{[1][2][3]} The U.S. Food and Drug Administration (FDA) has approved a rapidly growing portfolio of pyrimidine-containing drugs, underscoring their therapeutic value across oncology, immunology, and infectious diseases.^[4] **N-(Pyrimidin-4-yl)acetamide** represents a simple yet powerful derivative, providing a stable core and a functional handle for the elaboration of novel chemical entities.

Core Compound Identification

Unambiguous identification is the bedrock of all chemical research and development. The fundamental identifiers for **N-(Pyrimidin-4-yl)acetamide** are summarized below.

Identifier	Value	Source(s)
Chemical Name	N-(Pyrimidin-4-yl)acetamide	^{[5][6][7]}
CAS Number	16166-22-6	^{[5][6][7]}
Molecular Formula	C6H7N3O	^{[5][6][7]}
Molecular Weight	137.14 g/mol	^{[5][6][7]}
MDL Number	MFCD18823812	^{[5][6]}

Physicochemical and Structural Properties

The physical properties of a compound dictate its handling, formulation, and reaction conditions. **N-(Pyrimidin-4-yl)acetamide** is a stable solid at room temperature, a characteristic suggested by its high melting point.

Property	Value	Source(s)
Melting Point	201-203 °C	[7]
Appearance	White to off-white solid (predicted)	
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in water	

Molecular Structure

The structure consists of an acetamide group attached to the C4 position of a pyrimidine ring. The amide linkage is planar, and the pyrimidine ring provides a flat, aromatic core with two nitrogen atoms that can act as hydrogen bond acceptors.

Caption: 2D molecular structure of **N-(Pyrimidin-4-yl)acetamide**.

Predicted Spectroscopic Profile

While final characterization must rely on experimentally acquired data, a predictive analysis based on the molecular structure is invaluable for guiding synthesis and purification efforts. Commercial suppliers confirm the availability of spectroscopic data such as NMR and LC-MS for this compound.[5][8]

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to be highly characteristic, showing distinct signals for each of the aromatic protons and the acetamide group.

Proton	Predicted Shift (δ , ppm)	Multiplicity	Rationale
-NH	~10.5	Broad Singlet	Amide proton, exchangeable, broad due to quadrupole coupling.
H2	~8.8	Singlet (or narrow triplet)	Pyrimidine proton between two nitrogen atoms, highly deshielded.
H6	~8.5	Doublet	Pyrimidine proton adjacent to N1, coupled to H5.
H5	~7.8	Doublet	Pyrimidine proton coupled to H6.
-CH ₃	~2.2	Singlet	Methyl protons of the acetyl group.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz): The carbon spectrum provides a map of the carbon backbone, with the carbonyl and pyrimidine carbons appearing at downfield shifts.

Carbon	Predicted Shift (δ , ppm)	Rationale
-C=O	~169	Carbonyl carbon of the amide group.
C4	~158	Pyrimidine carbon attached to the amide nitrogen.
C2, C6	~155-157	Deshielded pyrimidine carbons adjacent to ring nitrogens.
C5	~115	Shielded pyrimidine carbon.
-CH ₃	~24	Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated that confirm the presence of the critical functional groups.

- ~3300-3100 cm^{-1} : N-H stretching of the secondary amide.
- ~1680 cm^{-1} : C=O stretching (Amide I band), characteristic of the carbonyl group.
- ~1550 cm^{-1} : N-H bending (Amide II band).
- ~1600, 1480 cm^{-1} : C=C and C=N stretching vibrations within the pyrimidine ring.

Mass Spectrometry (MS):

- Molecular Ion ($[M]^+$): A peak at $m/z = 137$, corresponding to the molecular weight of the compound, is expected.[\[5\]](#)[\[6\]](#)
- Key Fragments: A prominent fragment at $m/z = 95$ is anticipated, corresponding to the loss of ketene ($\text{CH}_2=\text{C}=\text{O}$) from the parent ion, leaving the 4-aminopyrimidine radical cation. Another likely fragment is at $m/z = 43$ (acetyl cation).

Synthesis and Mechanistic Insights

The synthesis of **N-(Pyrimidin-4-yl)acetamide** is most reliably achieved via the acylation of 4-aminopyrimidine. This is a standard and high-yielding transformation in organic chemistry. The protocol described below is a self-validating system, designed for robustness and reproducibility.

Recommended Synthetic Protocol: Acetylation of 4-Aminopyrimidine

This protocol details the N-acetylation using acetic anhydride. The choice of acetic anhydride is based on its appropriate reactivity and the ease of removing the acetic acid byproduct during work-up.

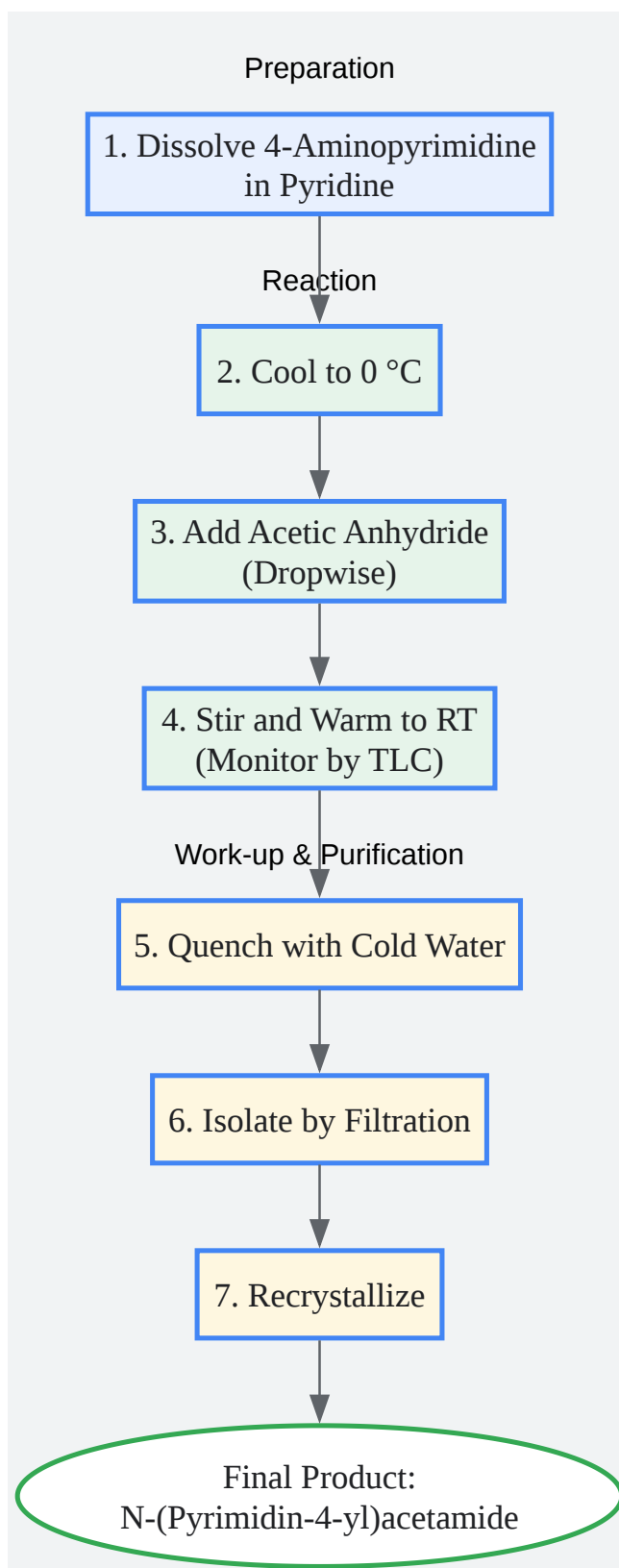
Materials:

- 4-Aminopyrimidine
- Acetic Anhydride
- Pyridine (as solvent and acid scavenger)
- Deionized Water
- Diethyl Ether
- Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminopyrimidine in a minimal amount of pyridine under ambient temperature. **Causality:** Pyridine serves as both a solvent and a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. To this stirring solution, add 1.1 equivalents of acetic anhydride dropwise via a syringe. **Causality:** Slow, cooled addition is critical to control the exothermic nature of the acylation, preventing side reactions and ensuring selectivity.

- **Reaction Progression:** Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Once the reaction is complete, carefully quench the mixture by slowly adding cold deionized water. This will hydrolyze any remaining acetic anhydride. A precipitate of the crude product should form.
- **Isolation:** Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water followed by a small amount of cold diethyl ether to remove residual impurities. **Causality:** The water wash removes pyridine and acetic acid, while the ether wash removes non-polar impurities without significantly dissolving the desired product.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield **N-(Pyrimidin-4-yl)acetamide** as a crystalline solid.
- **Characterization:** Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3.2, alongside melting point determination.



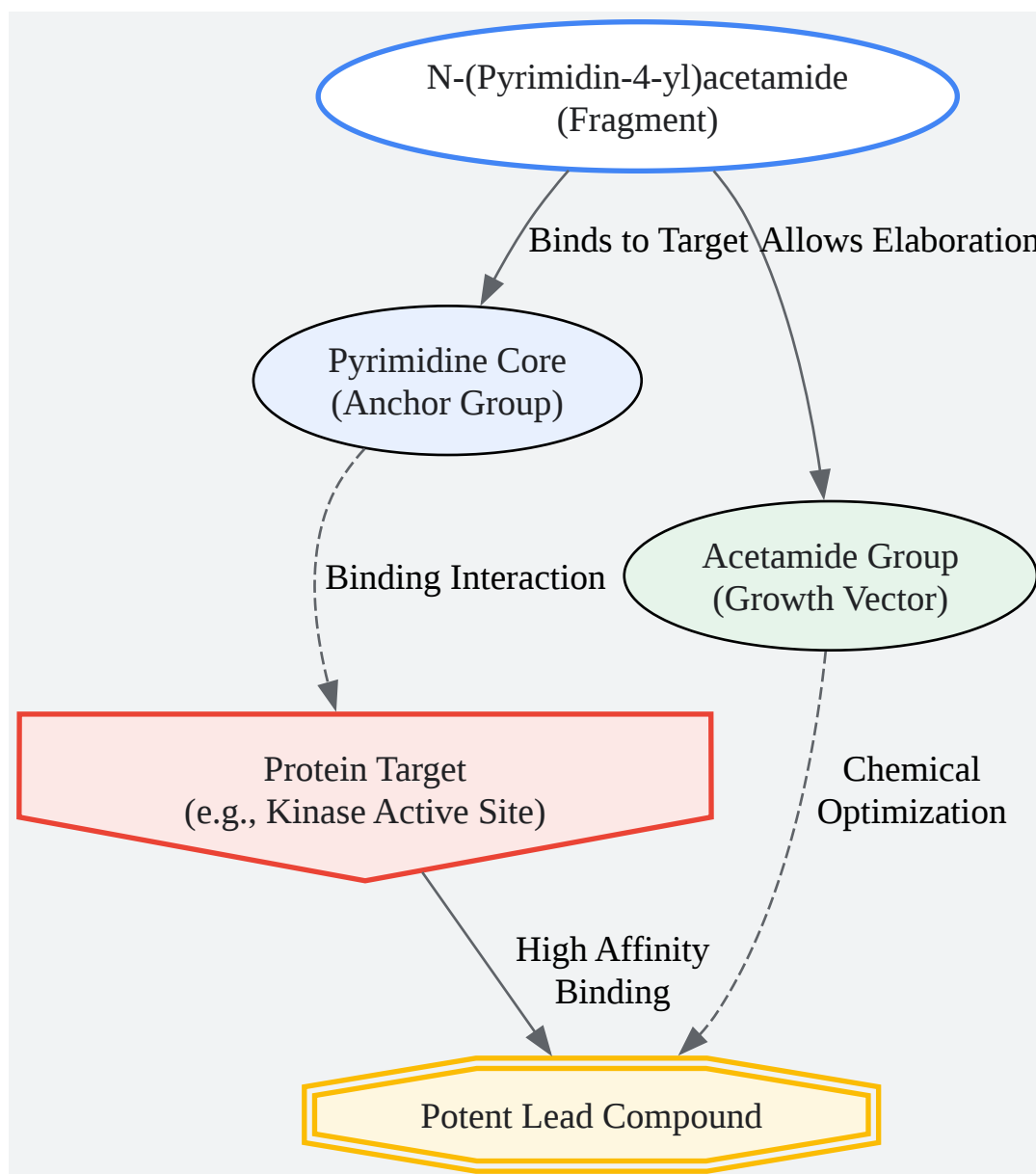
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Caption: Experimental workflow for the synthesis of **N-(Pyrimidin-4-yl)acetamide**.

Relevance in Drug Discovery and Development

N-(Pyrimidin-4-yl)acetamide is more than a simple chemical; it is a strategic starting point for the development of high-value pharmaceutical agents. Its utility can be viewed through two primary lenses:

- **As a Core Building Block:** The compound provides a pre-functionalized pyrimidine ring. Medicinal chemists can leverage the existing structure to perform further chemical modifications, such as substitution on the pyrimidine ring or modification of the acetamide side chain, to build a library of analogues for screening against biological targets. The pyrimidine core itself is known to interact with kinases, a critical class of enzymes in cancer signaling pathways.
- **In Fragment-Based Drug Design (FBDD):** FBDD is a powerful methodology where small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then optimized into potent leads. **N-(Pyrimidin-4-yl)acetamide** is an ideal fragment. The pyrimidine ring can serve as an "anchor," binding to a specific pocket on a protein, while the acetamide group provides a "growth vector" from which chemists can elaborate the structure to pick up additional interactions and increase affinity and selectivity.



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Caption: Conceptual role in Fragment-Based Drug Design (FBDD).

Safety, Handling, and Toxicology

As a responsible Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While specific toxicological data for **N-(Pyrimidin-4-yl)acetamide** is not widely published, data from structurally related compounds and general principles of laboratory safety should be strictly followed.

Hazard Profile (Anticipated): Based on similar acetamide and pyrimidine derivatives, the compound should be treated as a potential irritant.

- Hazard Statements: May cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).^[9]
- Signal Word: Warning.^[9]

Recommended Handling Procedures:

- Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.^[9]
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.^[9]
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.^{[9][10]}

Storage and Disposal:

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.^[9]
- Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.^[9]

Conclusion

N-(Pyrimidin-4-yl)acetamide (C₆H₇N₃O) is a fundamentally important heterocyclic compound. Its well-defined structure, characterized by a stable pyrimidine core and a reactive acetamide handle, makes it a valuable asset for synthetic and medicinal chemists. The straightforward and robust synthesis allows for its accessible production, while its structural features position it as a strategic building block and an ideal fragment for modern drug discovery campaigns. Adherence to rigorous safety protocols ensures its effective and responsible use in the laboratory. This guide provides the necessary technical foundation for

researchers to confidently incorporate **N-(Pyrimidin-4-yl)acetamide** into their programs, paving the way for future innovations in science and medicine.

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- To cite this document: BenchChem. [Molecular structure and formula of N-(Pyrimidin-4-yl)acetamide (C₆H₇N₃O)]. BenchChem, [2026]. [Online PDF]. Available at:

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